molecular formula C17H19NO4 B500738 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B500738
M. Wt: 301.34g/mol
InChI Key: JGPMJYXGPMJKCW-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C17H19NO4. It is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The amide group can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of both 2,4-dimethoxy and 4-methoxybenzyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34g/mol

IUPAC Name

2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-20-13-6-4-12(5-7-13)11-18-17(19)15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

JGPMJYXGPMJKCW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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